

Spectroscopic Profile of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: 8-Bromo-4-hydroxyquinoline-3-carboxylic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **8-Bromo-4-hydroxyquinoline-3-carboxylic acid** (CAS No: 35973-17-2), a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available predicted spectroscopic data and outlines standard experimental protocols for acquiring such data.

Compound Information

Property	Value
Chemical Name	8-Bromo-4-hydroxyquinoline-3-carboxylic acid
Molecular Formula	C ₁₀ H ₆ BrNO ₃
Molecular Weight	268.06 g/mol
Canonical SMILES	C1=CC2=C(C(=C1)Br)NC=C(C2=O)C(=O)O
InChI Key	NKUGXZLINWIUOR-UHFFFAOYSA-N

Spectroscopic Data

While experimental spectroscopic data for **8-Bromo-4-hydroxyquinoline-3-carboxylic acid** is not readily available in publicly accessible databases, this section presents predicted data and expected spectral features based on the compound's structure and known data for similar quinoline derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique to determine the molecular weight and elemental composition of a compound. The predicted mass-to-charge ratios (m/z) for various adducts of **8-Bromo-4-hydroxyquinoline-3-carboxylic acid** are presented below. This data is computationally generated and provides expected values for experimental analysis.[\[1\]](#)

Adduct Ion	Predicted m/z
[M+H] ⁺	267.9604
[M+Na] ⁺	289.9423
[M-H] ⁻	265.9458
[M+NH ₄] ⁺	284.9869
[M+K] ⁺	305.9163

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Note: The following NMR data is predicted based on the chemical structure and typical chemical shifts for quinoline and carboxylic acid moieties. Experimental verification is required.

¹H NMR (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~8.9 - 9.1	s	H2
~8.2 - 8.4	d	H5
~7.6 - 7.8	t	H6
~7.9 - 8.1	d	H7
~12.0 - 13.0	br s	-COOH
~11.0 - 12.0	br s	-OH

^{13}C NMR (Predicted)

Chemical Shift (δ , ppm)	Assignment
~170 - 175	-COOH
~160 - 165	C4
~145 - 150	C2
~140 - 145	C8a
~130 - 135	C7
~125 - 130	C5
~120 - 125	C6
~115 - 120	C8
~110 - 115	C4a
~105 - 110	C3

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The expected characteristic absorption bands for **8-Bromo-4-hydroxyquinoline-3-carboxylic acid** are listed below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 2500	Broad, Strong	O-H stretch (Carboxylic acid)
~3200	Broad, Medium	O-H stretch (Phenolic)
~3100 - 3000	Medium	C-H stretch (Aromatic)
1720 - 1680	Strong	C=O stretch (Carboxylic acid)
1620 - 1580	Medium	C=C stretch (Aromatic)
1450 - 1400	Medium	C-O-H bend (Carboxylic acid)
1300 - 1200	Strong	C-O stretch (Carboxylic acid)
~1200	Medium	C-O stretch (Phenolic)
~800 - 750	Strong	C-H bend (Aromatic)
~700 - 600	Medium	C-Br stretch

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **8-Bromo-4-hydroxyquinoline-3-carboxylic acid** for ¹H NMR analysis, and 20-25 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃) in a clean, dry NMR tube.

- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Cap the NMR tube and gently agitate to ensure complete dissolution.
- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz or higher field strength.
 - Pulse Program: Standard single-pulse sequence (e.g., zg30).
 - Number of Scans: 16-64 (or more for dilute samples).
 - Relaxation Delay (d1): 1-5 seconds.
 - Spectral Width: -2 to 16 ppm.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or corresponding frequency for the available ^1H field strength.
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of Scans: 1024 or more, depending on concentration.
 - Relaxation Delay (d1): 2-10 seconds.
 - Spectral Width: 0 to 220 ppm.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale to the TMS signal (0 ppm).
 - Integrate the peaks in the ^1H NMR spectrum.

- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol.
 - Record a background spectrum of the empty ATR accessory.
- Sample Analysis:
 - Place a small amount of the solid **8-Bromo-4-hydroxyquinoline-3-carboxylic acid** powder directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
 - Acquire the IR spectrum.
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Spectral Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Processing:

- The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

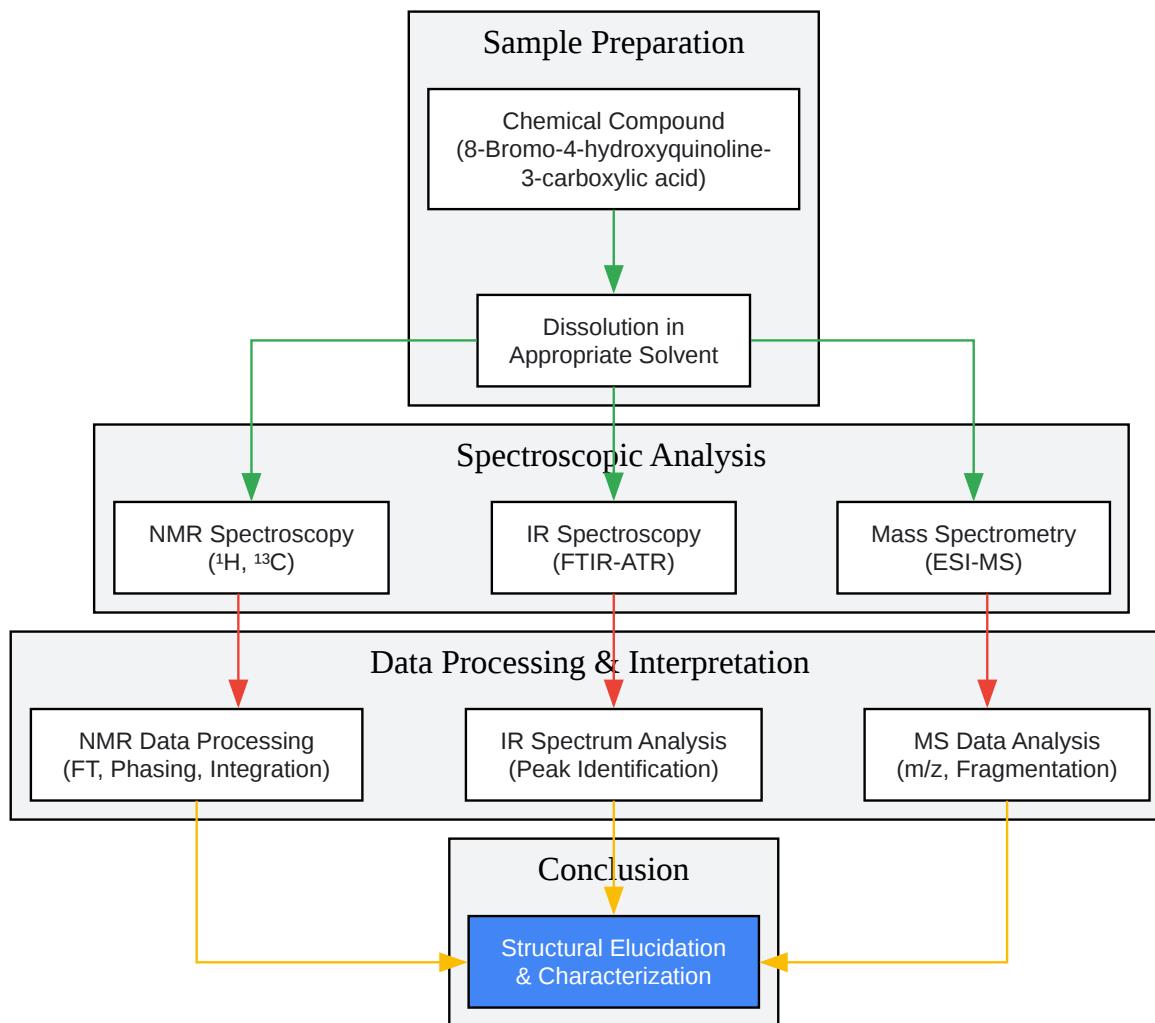
Methodology (Electrospray Ionization - ESI):

- Sample Preparation:
 - Prepare a dilute solution of **8-Bromo-4-hydroxyquinoline-3-carboxylic acid** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be of high purity (LC-MS grade).
 - A small amount of a volatile acid (e.g., formic acid for positive ion mode) or base (e.g., ammonium hydroxide for negative ion mode) may be added to the solvent to enhance ionization.
- Instrument Parameters:
 - Ionization Source: Electrospray Ionization (ESI).
 - Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
 - Ionization Mode: Positive and/or negative ion mode.
 - Mass Range: m/z 50 - 500.
 - Capillary Voltage: 3-5 kV.
 - Drying Gas (N₂) Flow and Temperature: Optimized for the specific instrument and solvent system.
- Data Acquisition and Processing:

- Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- Acquire the mass spectrum.
- Analyze the spectrum to identify the molecular ion peak ($[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$) and other adducts.
- If fragmentation data is desired (MS/MS), select the molecular ion as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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A generalized workflow for the spectroscopic analysis of a chemical compound.

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References

- 1. PubChemLite - 8-bromo-4-hydroxyquinoline-3-carboxylic acid (C₁₀H₆BrNO₃)
[pubchemlite.lcsb.uni.lu]
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